N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide
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Description
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity Studies
One study explored the structure-affinity relationships of benzamide derivatives, including modifications to the N-1 piperazine ring and the alkyl chain linking to the benzamide moiety. These modifications led to the identification of compounds with moderate to high affinity for dopamine D(3) receptors, suggesting potential applications in the development of selective ligands for neurological research (Leopoldo et al., 2002).
Antimicrobial Activities
Another study synthesized novel 1,2,4-triazole derivatives and tested their antimicrobial activities. Some derivatives demonstrated good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Imaging Agent Candidates
A specific benzamide derivative was identified as a potential candidate for positron emission tomography (PET) imaging due to its affinity values, lipophilicity properties, and the possibility of labeling with carbon-11. This highlights its potential application in medical imaging for neurological disorders (Leopoldo et al., 2002).
Antibacterial Agents
Research into isosteres for the amide group led to the development of 1H-1,2,3-triazole-containing analogues of 3-methoxybenzamide derivatives. These compounds showed increased antibacterial activity, suggesting the triazole group as a viable amide-mimetic element in antibacterial agent development (Bi et al., 2018).
Properties
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-16-11-17(2)13-20(12-16)29-15-22(26-27-29)24(31)28-9-7-19(8-10-28)25-23(30)18-5-4-6-21(14-18)32-3/h4-6,11-15,19H,7-10H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUOSVSIRVANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.